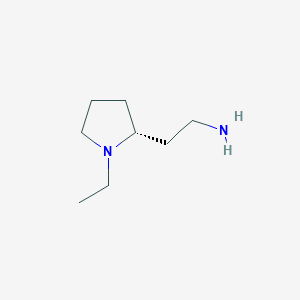

(R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Advanced Organic Chemistry

The pyrrolidine ring is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. justia.com Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often advantageous for achieving specific molecular recognition and biological activity. When a stereocenter is introduced, as in the case of substituted pyrrolidines, the resulting enantiomers can exhibit dramatically different biological effects and chemical reactivity.

Chiral pyrrolidine scaffolds are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. They are widely employed as:

Chiral Auxiliaries: Temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.

Chiral Ligands: Coordinated to metal catalysts to create a chiral environment that promotes enantioselective transformations.

Organocatalysts: Small, metal-free organic molecules that can catalyze chemical reactions in a stereoselective manner. Proline and its derivatives are among the most well-known examples of pyrrolidine-based organocatalysts. pharmacompass.com

The ability of chiral pyrrolidines to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds for various applications, including pharmaceuticals, agrochemicals, and materials science. justia.com

Role of (R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine as a Key Chiral Intermediate in Specialized Syntheses

While its (S)-enantiomer is a well-documented precursor in the synthesis of the anti-epileptic drug Levetiracetam, the application of This compound is more specialized. The presence of two amine functionalities with different steric and electronic environments, combined with its specific chirality, makes it a valuable intermediate for the synthesis of complex, stereochemically defined molecules.

One documented application of the (R)-enantiomer is in the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. For instance, it can be used as a starting material to create more complex chiral diamine ligands. These ligands can then be used to form chiral metal complexes that catalyze a variety of transformations, such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions, with high enantioselectivity.

Furthermore, in a comparative study, both (S)- and (R)-2-(aminomethyl)-1-ethylpyrrolidine were used to synthesize enantiomeric amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to investigate their potential as opioid receptor antagonists. najah.edu The study found that both enantiomers exhibited similar biological activity to the racemate, suggesting that for this particular biological target, the stereochemistry at the pyrrolidine ring was not a critical determinant for receptor binding. najah.edu This highlights the empirical nature of drug discovery, where the biological impact of chirality must be determined on a case-by-case basis.

The synthesis of enantiomerically pure (R)- and (S)-2-aminomethylpyrrolidines can be achieved through various methods, including the resolution of racemic mixtures or through stereocontrolled synthesis from chiral starting materials like glutamic acid. justia.com

Current Research Landscape and Emerging Trends in Pyrrolidine Chemistry

The field of pyrrolidine chemistry is dynamic, with ongoing research focused on the development of novel synthetic methodologies and the exploration of new applications for this versatile heterocyclic scaffold. Key trends include:

Development of Novel Catalytic Systems: There is a continuous effort to design and synthesize new chiral pyrrolidine-based organocatalysts and ligands for asymmetric catalysis with improved efficiency, selectivity, and broader substrate scope. justia.com

Green Chemistry Approaches: Emphasis is being placed on developing more environmentally friendly and sustainable methods for the synthesis of pyrrolidines, such as using biocatalysis or flow chemistry.

Exploration of New Biological Targets: Researchers are actively investigating the potential of novel pyrrolidine derivatives to interact with a wide range of biological targets beyond their traditional applications. This includes their use in the development of new treatments for cancer, infectious diseases, and neurodegenerative disorders.

Application in Materials Science: Chiral pyrrolidine-containing polymers and materials are being explored for their potential use in chiral separations, sensors, and other advanced applications.

The continued exploration of the synthesis and application of specific enantiomers like This compound is crucial for advancing these research frontiers.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 22795-97-7 |

Note: Data sourced from commercial supplier information.

Table 2: Representative Applications of Chiral Pyrrolidine Scaffolds

| Application Area | Example of Pyrrolidine Derivative | Role |

| Asymmetric Catalysis | Proline | Organocatalyst for aldol (B89426) and Mannich reactions |

| Medicinal Chemistry | (S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine | Intermediate for Levetiracetam |

| Ligand Synthesis | This compound | Precursor for chiral diamine ligands |

| Natural Products | Nicotine | Bioactive alkaloid |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-1-ethylpyrrolidin-2-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-10-7-3-4-8(10)5-6-9/h8H,2-7,9H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYURSMOEWBZSA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 1 Ethylpyrrolidin 2 Yl Ethanamine and Its Analogues

Stereoselective and Asymmetric Synthesis Strategies for Enantiopure (R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine

The synthesis of enantiopure this compound hinges on the precise control of stereochemistry at the C2 position of the pyrrolidine (B122466) ring. A variety of asymmetric strategies have been developed, starting from readily available chiral precursors or by creating the chiral center through stereoselective reactions. nih.govmdpi.com

Asymmetric Reduction Approaches for Chiral Pyrrolidine Derivatives

A cornerstone in the synthesis of chiral pyrrolidines is the asymmetric reduction of prochiral ketones or imines. This method establishes the desired stereocenter early in the synthetic sequence. One prominent approach involves the use of chiral hydride reagents. For instance, reagents prepared from lithium aluminium hydride and chiral ligands derived from (S)-proline, such as (S)-2-(N-substituted aminomethyl)pyrrolidines, have been successfully used to reduce prochiral ketones to optically active secondary alcohols with high enantiomeric excess (ee). oup.com The (S)-configuration of the resulting alcohol is typically achieved with these specific reagents. oup.com

Catalytic methods, such as the Corey-Bakshi-Shibata (CBS) reduction, also provide a powerful tool for accessing chiral diols that can be converted into pyrrolidines. nih.gov The versatility of these reduction strategies allows for the synthesis of a range of C2-symmetrical pyrrolidines, which are valuable as chiral auxiliaries. nih.govacs.org

Table 1: Asymmetric Reduction of Prochiral Ketones

| Chiral Ligand | Hydride Source | Substrate | Optical Yield (% ee) | Reference |

|---|---|---|---|---|

| (S)-2-(Anilinomethyl)pyrrolidine | Lithium Aluminium Hydride | Acetophenone | 92 | researchgate.net |

Amide Synthesis and Subsequent Reduction Pathways to Form Ethanamine Side Chains

The formation of the ethanamine side chain is commonly achieved through a two-step process involving amide synthesis followed by reduction. Starting with a suitable chiral pyrrolidine precursor, such as (R)-pyrrolidine-2-carbonitrile or (R)-pyrrolidine-2-carboxylic acid, an amide linkage can be formed. For example, coupling the pyrrolidine moiety with a one-carbon unit that can be converted to an amine is a key strategy. mdpi.comnih.gov

The subsequent reduction of the amide to an amine is a robust and widely used transformation. researchgate.net Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this purpose, capable of reducing primary, secondary, and tertiary amides to their corresponding amines. youtube.comyoutube.com This method is advantageous as the amide precursors are often stable and readily prepared. youtube.com However, a key limitation is that this specific pathway typically introduces a -CH₂- group from the carbonyl, making it suitable for constructing primary amine side chains like the one in the target molecule. youtube.com Alternative reducing agents, including various silanes in combination with catalysts, have been developed to offer milder conditions and broader functional group tolerance. organic-chemistry.org

Diastereoselective Precipitation for Enantiomeric Enrichment of Pyrrolidine Intermediates

Diastereoselective synthesis is a powerful strategy for controlling the stereochemistry of molecules with multiple chiral centers. In the context of pyrrolidine synthesis, intramolecular cyclization reactions can be designed to favor the formation of one diastereomer over others. For instance, copper-promoted intramolecular aminooxygenation of specific alkene substrates has been shown to produce 2,5-disubstituted pyrrolidines with very high diastereoselectivity, often favoring the cis isomer with a diastereomeric ratio (dr) greater than 20:1. nih.govnih.gov

Once a diastereomeric mixture is formed, separation is necessary to isolate the desired pure enantiomer. If the diastereomers are crystalline solids with different solubilities, diastereoselective precipitation or crystallization can be an effective method for enrichment. This classical resolution technique relies on the distinct physical properties of the diastereomers, allowing one to crystallize out of solution preferentially, thereby enriching the mother liquor with the other. The success of this method is contingent on the specific properties of the diastereomeric intermediates in the synthetic pathway.

Chemoenzymatic and Biocatalytic Routes for Pyrrolidine-Based Amines

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral amines and pyrrolidines. researchgate.net Enzymes such as amine transaminases (ATAs) and keto reductases (KREDs) are particularly effective. acs.orgacs.org

A one-pot, multistep biocatalytic cascade can be employed to synthesize chiral pyrrolidines from simple starting materials. For example, a photoenzymatic process can combine a photochemical oxyfunctionalization step to create a ketone intermediate (N-Boc-3-pyrrolidinone) from N-Boc-pyrrolidine, followed by a stereoselective enzymatic transamination using an ATA to produce the corresponding chiral amine. acs.orgacs.org These enzymatic reactions often proceed with excellent enantiomeric excess (>99% ee) and high conversion rates. acs.org

Furthermore, engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze intramolecular C(sp³)–H amination reactions. nih.govcaltech.edu This novel biocatalytic approach allows for the direct construction of the chiral pyrrolidine ring from an acyclic organic azide (B81097), offering a streamlined and highly efficient synthetic route. nih.govcaltech.edu

Table 2: Biocatalytic Synthesis of Chiral Amines

| Enzyme Type | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Amine Transaminase (ATA) | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-aminopyrrolidine | >99% ee | acs.org |

| Keto Reductase (KRED) | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | >99% ee | acs.org |

Functional Group Transformations and Derivatization of the this compound Core

Once the core structure of this compound is synthesized, further modifications can be made to introduce diverse functionalities. These transformations are crucial for creating analogues with tailored properties.

Regioselective Functionalization of the Primary Amine Moiety

The structure of this compound contains two nitrogen atoms: a tertiary amine within the pyrrolidine ring and a primary amine on the side chain. The distinct reactivity of these two groups allows for the regioselective functionalization of the primary amine. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, making it the preferred site for reactions like acylation, alkylation, and sulfonylation.

Photocatalytic methods have emerged as a mild and efficient way to achieve α-functionalization of amines. nih.gov For a molecule like the target compound, standard protection-deprotection strategies or direct acylation reactions under controlled conditions would selectively target the primary amine. For example, reaction with an acid chloride or an activated ester would readily form an amide at the primary amine position, leaving the tertiary amine of the pyrrolidine ring untouched. This regioselectivity is fundamental for building more complex molecules from the this compound scaffold. nih.gov

Controlled Modifications and Substitutions on the Pyrrolidine Ring

The functionalization of the pyrrolidine ring in this compound, beyond the inherent ethanamine side chain, is crucial for exploring the chemical space around this scaffold. Modern synthetic methods offer powerful tools for the selective introduction of substituents at various positions on the pyrrolidine core.

One of the most powerful contemporary strategies for ring functionalization is the direct C–H bond activation and amination. While specific examples for this compound are not extensively documented in readily available literature, general principles from related systems can be applied. For instance, iron-catalyzed C-H amination has been shown to be effective for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov This methodology, which involves the catalytic conversion of aliphatic azides, could potentially be adapted to introduce new functionalities at the C5 position of a suitably protected this compound derivative. The choice of catalyst and ligands would be critical in controlling the diastereoselectivity of such a transformation.

Metal-free C-H functionalization approaches are also gaining prominence. rsc.org These methods often proceed via the formation of a pyrrolinium intermediate, which can then be attacked by a nucleophile. rsc.org For this compound, this could be envisioned by a selective oxidation to the corresponding pyrroline, followed by the addition of a desired functional group. The regioselectivity of the initial oxidation would be a key challenge to overcome.

Furthermore, the synthesis of diversely substituted pyrrolidines can be achieved through multi-component reactions. For example, the reaction of ethyl isocyanoacetate with 3-methyl-4-nitro-5-styrylisoxazoles in the presence of a catalyst has been used to generate highly functionalized pyrrolidine derivatives. researchgate.net Adapting such a strategy could allow for the de novo construction of the pyrrolidine ring with desired substituents in place.

The following table summarizes potential strategies for the controlled modification of the pyrrolidine ring in analogues of this compound, based on established methodologies for related compounds.

| Modification Strategy | Potential Application to this compound Analogues | Key Considerations | Reference |

| Iron-Catalyzed C-H Amination | Introduction of an amino or related nitrogen-based functional group at the C5 position. | Requires a suitable precursor with an azide group and careful control of diastereoselectivity. | nih.gov |

| Metal-Free C-H Functionalization | Introduction of various nucleophiles via a pyrrolinium intermediate. | Regioselectivity of the initial oxidation step is critical. | rsc.org |

| Multi-Component Reactions | De novo synthesis of the pyrrolidine ring with desired substituents. | Allows for high diversity but may require extensive optimization for the specific target. | researchgate.net |

| Lithiation and Electrophilic Quench | Introduction of a wide range of electrophiles at a specific position after deprotonation. | Requires a suitable directing group to control the regioselectivity of lithiation. | N/A |

Formation of Complex Scaffolds and Polycyclic Systems Incorporating the Ethanamine Unit

The ethanamine side chain of this compound is a key functional handle for the construction of more complex, polycyclic architectures. The primary amino group allows for a variety of classical and modern cyclization strategies to be employed, leading to the formation of fused and spirocyclic systems.

A prominent and powerful method for the construction of fused heterocyclic systems is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While the ethanamine in the target compound is not attached to an aryl group, a synthetic strategy could involve the initial arylation of the primary amine followed by a Pictet-Spengler reaction to generate a tetrahydro-β-carboline or a tetrahydroisoquinoline fused to the pyrrolidine ring. The stereochemistry of the starting material would be expected to influence the diastereoselectivity of the cyclization. The versatility of the Pictet-Spengler reaction has been demonstrated in the synthesis of numerous complex natural products. nih.govnih.govmdpi.com

Another approach to fused systems involves intramolecular cyclization reactions. For instance, the primary amine of this compound can be acylated with a substrate containing a suitable leaving group, setting the stage for an intramolecular nucleophilic substitution to form a new ring. The intramolecular Heck reaction is another powerful tool for the synthesis of fused ring systems. researchgate.net This would involve the introduction of an aryl halide and an alkene into a derivative of the target compound, followed by a palladium-catalyzed cyclization.

The formation of spirocyclic systems is also a viable strategy. A three-component reaction involving an isocyanide, an acetylenic ester, and a suitable third component can lead to the formation of spiro-heterocycles. researchgate.net While not directly starting from this compound, this highlights the potential for developing novel multi-component reactions where the target compound could act as one of the components.

The following table outlines potential strategies for the formation of complex scaffolds from this compound.

| Cyclization Strategy | Resulting Scaffold | Key Features | Reference |

| Pictet-Spengler Reaction | Fused Tetrahydro-β-carbolines or Tetrahydroisoquinolines | Requires initial arylation of the ethanamine. Stereocenter can influence diastereoselectivity. | wikipedia.orgnih.govnih.govmdpi.com |

| Intramolecular Nucleophilic Substitution | Various Fused Heterocycles | Versatile, dependent on the nature of the acylating agent and leaving group. | N/A |

| Intramolecular Heck Reaction | Fused Carbocycles and Heterocycles | Powerful method for C-C bond formation to create fused systems. | researchgate.net |

| Multi-Component Reactions | Spiro-heterocycles | Potential for high complexity in a single step. | researchgate.net |

Development of Novel Precursors and Key Synthetic Intermediates for this compound

The efficient and stereoselective synthesis of this compound relies heavily on the availability of suitable chiral precursors and key synthetic intermediates. The chiral pool, particularly amino acids, provides an excellent starting point for the enantioselective synthesis of this compound.

(R)-Proline is a logical and common starting material for the synthesis of (R)-substituted pyrrolidines. nih.gov A general synthetic route would involve the reduction of the carboxylic acid of (R)-proline to the corresponding alcohol, (R)-prolinol. nih.gov This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). The resulting hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution to introduce the two-carbon ethanamine side chain. This could be accomplished, for example, by reaction with cyanide followed by reduction, or by using a two-carbon synthon with a protected amine. The final step would be the N-ethylation of the pyrrolidine nitrogen.

An alternative approach involves starting from a different precursor that can be cyclized to form the desired pyrrolidine ring. For instance, a patent describes an industrial method for the synthesis of the (S)-isomer of a related compound, (S)-1-ethyl-2-aminomethylpyrrolidine, starting from 4-hydroxybutyraldehyde. nih.govgoogle.com This process involves an annulation reaction with ethylamine, followed by the introduction of a functional group at the ortho position (such as a cyano or nitro group) and subsequent reduction. google.com A similar strategy could be envisioned for the synthesis of the (R)-ethanamine derivative, provided a suitable chiral starting material or a method for asymmetric induction is employed during the cyclization or a subsequent resolution step.

The development of novel precursors also focuses on improving the efficiency and scalability of the synthesis. This includes the design of intermediates that are crystalline and easily purified, and the use of catalytic methods to reduce waste and improve atom economy.

The following table provides a summary of key precursors and intermediates for the synthesis of this compound.

| Precursor/Intermediate | Synthetic Strategy | Advantages | Reference |

| (R)-Proline | Chiral pool synthesis | Readily available, well-established chemistry. | nih.gov |

| (R)-Prolinol | Intermediate from (R)-proline reduction | Versatile intermediate for further functionalization. | nih.gov |

| 4-Hydroxybutyraldehyde | De novo synthesis of the pyrrolidine ring | Potentially scalable for industrial production. | nih.govgoogle.com |

| (R)-1-Ethyl-2-cyanomethylpyrrolidine | Key intermediate for the ethanamine side chain | Allows for the introduction of the two-carbon chain and subsequent reduction to the amine. | N/A |

Computational Chemistry and Theoretical Investigations of R 2 1 Ethylpyrrolidin 2 Yl Ethanamine

Conformational Analysis and Stereochemical Influences on Molecular Geometry and Reactivity

The non-planar nature of the pyrrolidine (B122466) ring, often described as undergoing "pseudorotation," gives rise to a variety of conformations. nih.govresearchgate.net For (R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine, the stereochemistry at the C2 position, combined with the substituent at the N1 position, significantly influences its three-dimensional geometry and, consequently, its reactivity and interactions with biological macromolecules.

A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule. This can be achieved by rotating the rotatable bonds, such as the C-C bond of the ethanamine side chain and the N-C bond of the ethyl group, and calculating the corresponding energy of each conformation. The results of such an analysis can be summarized in a data table, illustrating the relative energies of the most stable conformers.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N1-C2-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | -60° (gauche) | 0.00 | 45.2 |

| 2 | 180° (anti) | 0.85 | 23.1 |

| 3 | 60° (gauche) | 1.20 | 15.7 |

Note: This table is for illustrative purposes and the values are hypothetical.

The stereochemical configuration is a critical determinant of biological activity, as enantiomers can exhibit different binding modes to chiral protein targets. nih.gov The (R)-configuration at the C2 position of the pyrrolidine ring in this compound will present a specific spatial arrangement of the ethanamine side chain, which is crucial for its molecular recognition by target proteins.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. researchgate.net These methods provide insights that complement the information obtained from conformational analysis.

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrrolidine ring and the primary amine, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential to act as hydrogen bond donors.

Analysis of the charge distribution, often through methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial atomic charges. This data is crucial for understanding the molecule's polarity and its ability to engage in electrostatic interactions.

Table 2: Illustrative Calculated Electronic Properties for this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 1.8 |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -8.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | 2.1 |

| HOMO-LUMO Gap (eV) | 10.6 |

Note: This table is for illustrative purposes and the values are hypothetical.

Molecular Docking and Ligand-Target Interaction Modeling for Research Purposes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netmdpi.com This method is invaluable in drug discovery and chemical biology research for generating hypotheses about how a molecule might interact with a biological target. nih.govbiorxiv.org

For a molecule like this compound, molecular docking simulations can be performed against a protein of interest to predict its binding mode. researchgate.net The pyrrolidine scaffold provides a rigid core that orients the substituents in a defined three-dimensional space, which can be crucial for fitting into a specific binding pocket. nih.gov The (R)-stereochemistry will dictate a specific and predictable orientation of the substituents, leading to distinct interactions compared to its (S)-enantiomer. researchgate.net Docking algorithms explore various possible conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity. researchgate.net

The output of a molecular docking simulation provides a detailed picture of the intermolecular interactions between the ligand and the protein. mdpi.comnih.gov For this compound, key interactions would likely involve:

Hydrogen Bonds: The primary amine of the ethanamine side chain can act as a hydrogen bond donor, while the nitrogen atoms of both the amine and the pyrrolidine ring can act as hydrogen bond acceptors.

Electrostatic Interactions: The positively charged nitrogen atoms (under physiological pH) can form salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in the binding site.

Hydrophobic Interactions: The ethyl group and the aliphatic portions of the pyrrolidine ring can engage in van der Waals interactions with nonpolar residues in the protein.

These predicted interactions can be summarized in a table to highlight the key residues involved in binding.

Table 3: Illustrative Predicted Intermolecular Interactions for this compound with a Hypothetical Target

| Interaction Type | Ligand Atom/Group | Protein Residue |

| Hydrogen Bond (Donor) | Ethanamine -NH2 | Asp120 (OD1) |

| Hydrogen Bond (Acceptor) | Pyrrolidine-N | Tyr85 (OH) |

| Salt Bridge | Pyrrolidine-N (protonated) | Glu150 (OE2) |

| Hydrophobic Interaction | Ethyl Group | Leu95, Val102 |

Note: This table is for illustrative purposes and the residues are hypothetical.

Such detailed modeling of ligand-target interactions is fundamental for the rational design of new compounds with improved affinity and selectivity for research applications. neuralwork.ai

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) Studies (Computational Aspects)

Development of Predictive Models for Pyrrolidine Derivatives

Predictive QSAR models are fundamental in medicinal chemistry for forecasting the biological activity of novel compounds based on their molecular structures. For the general class of pyrrolidine derivatives, researchers have successfully developed such models to explore their potential as inhibitors for targets including dipeptidyl peptidase IV (DPP-IV), myeloid cell leukemia-1 (Mcl-1), and the CCR5 receptor. nih.govresearchgate.netnih.gov These models typically use statistical methods like multiple linear regression, partial least squares, and machine learning algorithms to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed biological activities. nih.gov

For instance, a QSAR study on pyrrolidine-based DPP-IV inhibitors identified key structural features that enhance binding affinity, such as steric restrictions at the 2- and 3-positions of the pyrrolidine ring and the presence of electron-rich groups on an attached aryl tail. nih.gov Another investigation into pyrrolidine derivatives as Mcl-1 inhibitors resulted in statistically robust models that guided the design of new, more potent compounds. researchgate.netnih.gov However, none of the reviewed literature includes this compound within their training or test sets for model development.

Comparative Molecular Field Analysis (CoMFA) and Related 3D-QSAR Methodologies

CoMFA is a powerful 3D-QSAR technique that provides a three-dimensional map highlighting where modifications to a molecule's structure might improve its biological activity. This is achieved by correlating the steric and electrostatic fields of a set of aligned molecules with their known activities.

Numerous studies have applied CoMFA and related methods, like Comparative Molecular Similarity Indices Analysis (CoMSIA), to various series of pyrrolidine derivatives. nih.govresearchgate.netnih.gov These analyses have generated predictive models and contour maps that offer visual guidance for drug design. For example, CoMFA studies on DPP-IV inhibitors have produced models with high predictive power, indicating that both steric bulk and electrostatic interactions are crucial for activity. nih.govmdpi.com The resulting contour maps show regions where bulky substituents are favored (green contours) versus regions where they are disfavored (yellow contours), and where positive or negative charges enhance activity. A study on (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, a structurally related series, successfully used a multilinear PLS method with CoMFA-like descriptors to create a stable and predictive model with a cross-validated Q² of 62%. nih.gov

Despite the successful application of these methodologies to a wide range of pyrrolidine-containing compounds, no specific CoMFA or 3D-QSAR models have been published for this compound. The absence of such dedicated studies means that detailed computational insights into its structure-activity relationship, based on these powerful predictive tools, are currently unavailable.

Advanced Analytical Methodologies for Research on R 2 1 Ethylpyrrolidin 2 Yl Ethanamine and Its Derivatives

Chiral Chromatography for Enantiopurity Assessment and Separation Science

Chiral chromatography is the cornerstone for analyzing stereoisomers. For (R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine, a compound with a single chiral center, these methods are indispensable for quantifying its enantiomeric purity and for preparative separation of the (R) and (S) enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for the enantioseparation of 2-(1-Ethylpyrrolidin-2-yl)ethanamine. The most successful separations are typically achieved with polysaccharide-based CSPs, where the chiral selector is a derivative of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govnih.gov These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), offer robust enantiorecognition capabilities for a wide range of chiral compounds. nih.gov

Research has demonstrated that for 2-(aminomethyl)-1-ethylpyrrolidine, direct separation can be challenging. An effective strategy involves pre-column derivatization to enhance detectability and interaction with the CSP. researchgate.net A validated method involves derivatizing the amine with 4-nitrobenzoic acid. researchgate.net The resulting amides exhibit improved chromatographic behavior and can be baseline separated on a Chiralcel OD-H column, which is a cellulose-based CSP. researchgate.net The separation is typically performed under normal-phase conditions. The mobile phase composition, including the type and concentration of the organic modifier and acidic/basic additives, is critical for achieving optimal resolution. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Derivatizing Agent | 4-Nitrobenzoic Acid |

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) can also be employed for chiral analysis, particularly for compounds that are volatile or can be made volatile through derivatization. This compound itself has a relatively high boiling point and contains polar amine groups, making it unsuitable for direct GC analysis. sigmaaldrich.com Therefore, derivatization is a mandatory step to increase its volatility and thermal stability.

Common derivatization strategies for amines include acylation (e.g., with trifluoroacetic anhydride) or silylation to block the active hydrogens of the primary amine. The resulting derivatives are more volatile and less polar. Subsequently, these derivatives can be separated on a GC equipped with a chiral capillary column. These columns contain a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, which can differentiate between the enantiomers. While specific GC methods for this compound are not extensively detailed in the literature, the general approach follows established protocols for chiral amines. The selection of the derivatizing agent and the chiral column is determined empirically to achieve the best separation.

High-Resolution Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the molecular structure of this compound. High-resolution methods provide unambiguous data on connectivity, elemental composition, and the functional group fingerprint.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), multiple overlapping multiplets for the pyrrolidine (B122466) ring protons, a multiplet for the chiral proton at C2, and signals corresponding to the ethanamine side chain protons. chemicalbook.com

¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, including those of the ethyl group, the four unique carbons of the pyrrolidine ring, and the carbon of the aminomethyl group. rsc.org

Advanced 2D-NMR techniques are essential for assigning these signals unequivocally.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the pyrrolidine ring and the side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).

While less common for this type of molecule, solid-state NMR could be used to study the compound in its crystalline or solid form, providing insights into its conformation and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically with an error of less than 5 ppm. mdpi.comresearchgate.net This precision allows for the determination of the exact elemental formula of this compound (C₇H₁₆N₂), distinguishing it from other compounds with the same nominal mass.

In addition to accurate mass, HRMS combined with tandem MS (MS/MS) experiments reveals characteristic fragmentation patterns. The fragmentation of the molecular ion provides structural information. For this compound, common fragmentation pathways under electron ionization (EI) would include:

Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of an ethyl radical (•CH₂CH₃) or the aminomethyl group (•CH₂NH₂).

Cleavage of the C-C bond between the pyrrolidine ring and the ethanamine side chain.

Ring-opening fragmentation of the pyrrolidine nucleus.

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

|---|---|---|

| [M]+• | C₇H₁₆N₂ | 128.1313 |

| [M-CH₃]+ | C₆H₁₃N₂ | 113.1079 |

| [M-C₂H₅]+ | C₅H₁₁N₂ | 99.0922 |

| [M-CH₂NH₂]+ | C₆H₁₃N | 99.1048 |

| [C₅H₁₀N]+ | Pyrrolidine ring fragment | 84.0813 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups. encyclopedia.pub Each technique is sensitive to different types of molecular vibrations.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorptions characteristic of its functional groups. Key bands would include N-H stretching vibrations for the primary amine (-NH₂) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and pyrrolidine groups would be prominent below 3000 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹, while C-N stretching vibrations would appear in the 1000-1200 cm⁻¹ region. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The Raman spectrum would complement the IR data, showing strong signals for the C-C backbone and symmetric C-H stretching vibrations. The symmetric N-H stretch, while visible in the IR, may also be observed. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. encyclopedia.pubnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| N-H Bend (scissoring) | 1590 - 1650 | IR |

| CH₂ Bend (scissoring) | 1440 - 1480 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformations of Derivatives and Complexes

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules and for providing precise information about their three-dimensional structure in the solid state. This technique is particularly crucial in the study of complex chiral compounds such as derivatives of this compound, where the spatial arrangement of atoms is critical to their chemical and biological function. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of the electron density can be constructed, revealing the precise coordinates of each atom.

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or anomalous dispersion). thieme-connect.de When the wavelength of the incident X-rays is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes a complex number. thieme-connect.de This results in differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) that would otherwise be identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the assignment of the correct absolute configuration of the molecule. soton.ac.uk For molecules containing only light atoms (C, H, N, O), the anomalous scattering effect can be weak, making the determination more challenging. In such cases, using longer wavelength X-ray sources, such as Cu Kα radiation, can enhance the anomalous scattering signal. nih.gov

The pharmaceutical industry widely regards single-crystal X-ray diffraction as the preferred method for determining the absolute configuration of chiral molecules. soton.ac.uk This is due to its accuracy and the detailed structural information it provides, which is invaluable for understanding structure-activity relationships.

Detailed Research Findings

Research on chiral pyrrolidine derivatives illustrates the power of X-ray crystallography in elucidating their stereochemical and conformational properties.

In a study on the enantiomers of a dual 5-HT1A and 5-HT7A receptor ligand, X-ray crystallography was employed to determine the absolute configuration of the separated enantiomers. The levorotatory isomer was crystallized as its oxalate (B1200264) salt, and the subsequent crystallographic analysis unequivocally established its absolute configuration as 'S'. nih.gov This finding consequently allowed for the assignment of the 'R' configuration to its dextrorotatory counterpart. nih.gov The study highlights how crystallographic analysis of a salt derivative can be a successful strategy when the parent compound does not readily form suitable crystals.

Another investigation focused on the absolute structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a chiral pyrrolidine derivative. nih.gov This study underscored the challenges associated with determining the absolute structure of compounds composed of light atoms, where resonant scattering is minimal. nih.gov By using Cu Kα radiation, the researchers were able to obtain reliable data to confirm the (S) configuration at the chiral center of the pyrrolidine ring. The analysis also revealed details of the solid-state conformation, including an intramolecular N—H⋯O hydrogen bond and intermolecular N—H⋯N contacts that form chains within the crystal lattice. nih.gov

These examples demonstrate that X-ray crystallography not only confirms the absolute stereochemistry but also provides a wealth of information on the solid-state packing and intermolecular interactions of this compound derivatives and their complexes. This detailed structural insight is fundamental for rational drug design and for understanding the material properties of these compounds.

Crystallographic Data Tables

The following tables summarize key crystallographic data from the studies discussed, showcasing the level of detail obtained through X-ray diffraction analysis.

Table 1: Crystallographic Data for the Oxalate Salt of a Chiral Pyrrolidine Derivative Enantiomer nih.gov

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Molecular Weight ( g/mol ) | 563.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Temperature (K) | 150.00(10) |

| Radiation | Cu Kα |

| Calculated Density (g/cm³) | 1.344 |

| Reflections Collected | 50390 |

| Unique Reflections | 11345 |

| R_int | 0.0730 |

Table 2: Crystallographic Data for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate nih.gov

| Parameter | Value (Mo Kα) | Value (Cu Kα) |

| Chemical Formula | C₁₃H₁₈N₂O₄ | C₁₃H₁₈N₂O₄ |

| Molecular Weight ( g/mol ) | 266.29 | 266.29 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 6.0967(2) | 6.0950(2) |

| b (Å) | 13.9113(5) | 13.9056(4) |

| c (Å) | 16.2995(6) | 16.2942(5) |

| Volume (ų) | 1382.26(8) | 1380.89(7) |

| Z | 4 | 4 |

| Temperature (K) | 100(2) | 100(2) |

| Radiation | Mo Kα | Cu Kα |

| Calculated Density (g/cm³) | 1.279 | 1.280 |

| Flack Parameter | 0.1(3) | 0.04(4) |

Exploration of Biological Interactions and Mechanistic Insights Pre Clinical and Molecular Focus

Investigation of Receptor Binding Affinities and Target Identification (In vitro and Animal Models)

The initial step in characterizing the pharmacological profile of a compound like (R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine involves determining its affinity for various biological targets, primarily receptors. This is typically achieved through in vitro ligand binding assays and radioligand competition studies.

Ligand binding assays are fundamental in identifying which receptors a compound interacts with and the strength of that interaction. For pyrrolidine-containing structures, a key area of investigation often includes aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, due to the structural resemblance of the pyrrolidine (B122466) moiety to endogenous ligands for these receptors.

Studies on analogous compounds provide insights into potential targets. For instance, a series of 5-phenyl-pyrrole-3-carboxamide derivatives, which include a 1-ethyl-2-methyl-pyrrolidine component, have been evaluated for their affinity to dopamine D2-like receptors. In these studies, certain analogs demonstrated affinity in the low micromolar range, suggesting that the N-ethylpyrrolidine scaffold can contribute to binding at these receptors nih.gov.

Furthermore, research on [2-(ω-phenylalkyl)phenoxy]alkylamines incorporating a pyrrolidine ring has indicated affinities for both serotonin-2 (5-HT2) and dopamine-2 (D2) receptors pharm.or.jp. This suggests that the ethylpyrrolidinylethanamine core of the subject compound may also exhibit interactions with these important central nervous system targets. The specific binding profile would, however, be highly dependent on the full chemical structure and stereochemistry.

Radioligand binding assays are a highly sensitive and quantitative method to determine the affinity of a compound for a receptor. These assays can be conducted in two main formats: saturation assays to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, and competition assays to determine the inhibitory constant (Ki) of a non-radiolabeled compound.

In a typical competition binding experiment, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound, such as this compound. The ability of the test compound to displace the radioligand is measured, and from this, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value, which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value.

While specific radioligand binding data for this compound is not available, the methodology is well-established. For example, in the characterization of new ligands for the dopamine D2 receptor, [3H]YM-09151-2 has been used as the radioligand in binding assays with rat striatal membranes nih.gov. Similarly, for serotonin receptors, various radioligands are employed to determine the binding affinities of novel compounds. A study on a potential PET probe for 5-HT7 receptors, 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine, utilized in vitro binding with CHO cells transfected with human recombinant 5-HT receptors to determine a Kd value of 1.43 nM nih.gov.

The following table illustrates the type of data that would be generated from such studies for analogous compounds.

| Radioligand | Receptor | Test Compound | IC50 (nM) | Ki (nM) |

| [3H]YM-09151-2 | Dopamine D2-like | Analogous Pyrrolidine Derivative | 1500 | 850 |

| [3H]Ketanserin | Serotonin 5-HT2A | Analogous Phenoxyalkylamine | 5.5 | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for structurally related compounds.

Elucidation of Enzyme Modulation and Inhibition Mechanisms (In vitro and Animal Models)

Beyond receptor binding, small molecules like this compound can exert their biological effects by modulating the activity of enzymes. Investigating these interactions is crucial for a complete mechanistic understanding.

Enzyme inhibition assays are performed to determine if a compound can reduce the rate of an enzyme-catalyzed reaction. For amine-containing compounds, monoamine oxidase (MAO) is a common enzyme of interest due to its role in the metabolism of neurotransmitters. MAO inhibitors have therapeutic applications in the treatment of depression and neurodegenerative diseases nih.gov.

The inhibitory potential of a compound against MAO-A and MAO-B is typically assessed using in vitro assays that measure the production of a metabolite or the consumption of a substrate. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

While there are no specific studies on the MAO inhibitory activity of this compound, research on other amine-containing heterocyclic compounds is prevalent. For example, a study on pyridazinobenzylpiperidine derivatives identified selective MAO-B inhibitors mdpi.com. Similarly, a synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to inhibit human MAO-A and MAO-B with IC50 values of 43.3 µM and 3.47 µM, respectively mdpi.com. These studies highlight the potential for novel amine structures to interact with and inhibit MAO enzymes.

The type of data generated from enzyme inhibition studies is exemplified below.

| Enzyme | Substrate | Test Compound | IC50 (µM) |

| MAO-A | Kynuramine | Analogous Amine Compound | 25.5 |

| MAO-B | Benzylamine | Analogous Amine Compound | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for other amine-containing compounds.

Enzyme inhibitors can act through different mechanisms. Orthosteric inhibitors bind to the active site of the enzyme, directly competing with the substrate. Allosteric modulators, on the other hand, bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Kinetic studies can help elucidate the mechanism of inhibition. By measuring the reaction rate at different substrate and inhibitor concentrations, Lineweaver-Burk or Michaelis-Menten plots can be generated. The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor can distinguish between competitive, non-competitive, and uncompetitive inhibition, providing insights into whether the binding is likely orthosteric or allosteric.

Cellular Uptake, Trafficking, and Subcellular Distribution Studies (In vitro)

Understanding how a compound enters cells and where it localizes within the cell is critical to understanding its mechanism of action and potential off-target effects.

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane for lipophilic compounds, or through active transport mediated by membrane transporters for more polar molecules. The physicochemical properties of this compound, such as its lipophilicity (logP) and pKa, would be key determinants of its primary uptake mechanism.

Studies on polymeric derivatives of N-ethyl pyrrolidine have explored their use as carriers for miRNA, investigating their cellular uptake and internalization ucm.esnih.gov. While these are large polymeric systems, the studies touch upon the cellular interactions of the N-ethyl pyrrolidine moiety. For small molecules, cellular uptake can be quantified by incubating cells with the compound and then measuring its intracellular concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

To visualize the subcellular distribution, fluorescently labeled analogs of the compound of interest are often synthesized. Live-cell imaging using fluorescence microscopy can then track the compound's localization to specific organelles, which can be identified using organelle-specific fluorescent dyes or genetically encoded fluorescent proteins elsevierpure.comnih.govnih.gov. For instance, a fluorescent derivative could reveal accumulation in the mitochondria, endoplasmic reticulum, or lysosomes, providing clues about its potential targets and mechanisms of action or toxicity.

While no such studies have been published for this compound, the methodologies are well-established for characterizing the cellular pharmacology of novel chemical entities.

Molecular Mechanisms of Pharmacological Action in Pre-clinical Biological Systems

Following a comprehensive review of publicly available scientific literature, no preclinical studies detailing the molecular mechanisms of pharmacological action for this compound were identified.

Interaction with Signaling Pathways and Downstream Cellular Effects

Information regarding the interaction of this compound with intracellular signaling pathways and any subsequent downstream cellular effects is not present in the available scientific literature. Consequently, its molecular targets and the cellular responses it may elicit remain uncharacterized.

Applications in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Novel Chemical Probes and Ligands Utilizing the (R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine Scaffold

The unique stereochemistry and functional group presentation of the this compound core make it an attractive starting point for the synthesis of specialized molecular tools for chemical biology and pharmacology. researchgate.net Its structure serves as a foundation for developing molecules that can interact with and report on biological systems with high precision.

The this compound framework is utilized to generate derivatives that can selectively modulate the activity of specific proteins, such as enzymes or receptors. The pyrrolidine (B122466) ring acts as a rigid scaffold that orients substituents in defined spatial arrangements, which is crucial for achieving selective binding to a target protein. nih.govresearchgate.net The primary amine of the ethanamine side chain and the tertiary amine within the pyrrolidine ring can be synthetically modified to introduce various pharmacophoric elements.

Researchers can systematically alter the substituents to optimize interactions with a biological target. For example, the ethyl group on the pyrrolidine nitrogen can be replaced with other alkyl or aryl groups to probe steric and electronic requirements of a binding pocket. Similarly, the ethanamine side chain can be acylated or alkylated to introduce functionalities that mimic natural ligands or interact with specific residues in a target protein. The stereogenicity of the C-2 carbon is particularly important, as different stereoisomers often exhibit vastly different biological profiles due to the enantioselective nature of protein binding sites. nih.govresearchgate.net

To investigate the mechanism of action, biodistribution, or target engagement of a drug candidate, researchers often create probes by attaching a reporter group, such as a fluorescent dye or an isotopic label, to the core scaffold. The this compound structure offers convenient handles for such modifications.

Fluorescent Probes: A fluorescent molecule can be covalently attached, typically to the primary amine of the ethanamine moiety. This allows for the visualization of the molecule's localization within cells or tissues using microscopy techniques, providing insights into its uptake and intracellular trafficking.

Isotope-Labeled Probes: The replacement of atoms with their heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C) creates a probe that is chemically identical but physically distinguishable by techniques like mass spectrometry or nuclear magnetic resonance (NMR). Deuterium labeling, for instance, can be used to study the metabolic stability of a compound, as the carbon-deuterium bond is stronger than a carbon-hydrogen bond and can slow metabolic breakdown. sci-hub.se This strategy provides critical information on the pharmacokinetics of a potential drug. baranlab.org

Scaffold Hopping and Bioisosteric Replacement Strategies in Lead Discovery and Optimization

In drug discovery, it is often necessary to move from an initial hit compound to a lead with improved properties. Scaffold hopping and bioisosteric replacement are key strategies for achieving this, and the pyrrolidine core is a frequent subject of such modifications. nih.govacs.org

The pyrrolidine ring is considered a "privileged scaffold" because it is a structural component of many biologically active compounds and approved drugs. frontiersin.orgbohrium.com Starting with a pyrrolidine-based lead like a derivative of this compound, medicinal chemists can engage in "scaffold hopping," where the core structure is replaced by a different, often novel, ring system that maintains the original's key binding interactions while offering improved properties. acs.org The goal is to discover new chemical entities (NCEs) with enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, such as improved solubility or metabolic stability. acs.org This process often involves computational modeling to predict which new scaffolds will best mimic the spatial arrangement of the original pharmacophore.

| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|---|

| Pyrrolidine | Piperidine | Increase ring size by one atom. | Alters bond angles and pKa of the nitrogen; may change binding geometry and solubility. acs.org |

| Pyrrolidine | Azetidine | Decrease ring size by one atom. | Increases ring strain, alters substituent geometry and pKa. acs.org |

| Pyrrolidine | Thiophene | Replace saturated ring with an aromatic ring. | Introduces planarity and potential for π-stacking interactions; removes basic nitrogen. sci-hub.se |

| Pyrrolidine | Oxazolidine | Replace a CH₂ group with an oxygen atom. | Introduces a hydrogen bond acceptor; alters polarity and solubility. ufrj.br |

Elucidation and Refinement of Structure-Activity Relationships (SAR) for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure correlates with its biological activity. bohrium.com For derivatives of this compound, SAR studies involve synthesizing a series of analogs where specific parts of the molecule are modified and then evaluating their biological effects. nih.gov

The key structural features of the scaffold that are typically investigated in SAR studies include:

The Pyrrolidine Ring: Modifications such as adding substituents at the C-3 or C-4 positions can influence the ring's conformation and how it presents the other functional groups. nih.gov

The N-Ethyl Group: Varying the size and nature of the substituent on the pyrrolidine nitrogen can impact steric interactions and the basicity of the nitrogen atom. nih.gov

The Ethanamine Side Chain: The length of the alkyl chain and the nature of the terminal amine (primary, secondary, or tertiary) are critical for interaction with many biological targets.

Through these systematic modifications, researchers can build a detailed map of the pharmacophore, identifying which structural features are essential for activity, which can be modified to enhance potency or selectivity, and which are detrimental. frontiersin.orgnih.gov This knowledge is crucial for refining lead compounds and understanding their mechanism of action at a molecular level. nih.gov

| Modification on this compound Scaffold | Example Modification | General SAR Principle Illustrated | Reference Principle |

|---|---|---|---|

| N-substituent on Pyrrolidine | Replace N-Ethyl with N-Methyl or N-Propyl | Probes steric tolerance in the binding pocket near the pyrrolidine nitrogen. Smaller or larger groups may increase or decrease potency depending on pocket size. | nih.gov |

| Pyrrolidine Ring Substitution | Add a hydroxyl or fluoro group at C-4 | Introduces a hydrogen bond donor/acceptor or alters ring pucker and electronic properties, which can significantly affect binding affinity and conformation. | sci-hub.se |

| Ethanamine Chain Length | Change to a methanamine or propanamine side chain | Determines the optimal distance between the pyrrolidine core and the terminal amine for target interaction. | nih.gov |

| Terminal Amine Substitution | Convert the primary amine (-NH₂) to a secondary amine (-NHR) or tertiary amine (-NR₂) | Modifies basicity and hydrogen bonding capacity, which is often critical for forming key interactions like salt bridges with acidic residues (e.g., Asp, Glu) in a target protein. | nih.gov |

| Stereochemistry | Synthesize the (S)-enantiomer for comparison | Biological targets are chiral, so different enantiomers often have dramatically different activities, with one being potent (eutomer) and the other weak or inactive (distomer). | nih.govresearchgate.net |

Systematic Modification and Activity Profiling of Derivatives

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. For derivatives of this compound, this process typically involves the chemical alteration of its functional groups—the primary amine and the pyrrolidine nitrogen.

The primary amine serves as a key handle for derivatization, readily undergoing reactions such as acylation to form amides or sulfonamides. For instance, the synthesis of various benzamide (B126) and benzenesulfonamide (B165840) derivatives of the related (rac)-2-(aminomethyl)-1-ethylpyrrolidine has been reported. researchgate.net These modifications allow for the introduction of a wide range of substituents, enabling the exploration of chemical space around the core scaffold. The resulting derivatives are then subjected to activity profiling, where their biological effects are quantified using in vitro or in vivo assays. This could involve, for example, measuring their binding affinity for a specific receptor or their ability to inhibit an enzyme.

A representative, albeit illustrative, approach to the systematic modification and activity profiling of derivatives based on the this compound scaffold is presented in the following data table. The data is hypothetical and intended to demonstrate the principles of systematic modification and activity profiling.

Table 1: Illustrative Systematic Modification and Activity Profiling of this compound Derivatives

| Compound ID | Modification on Primary Amine (R1) | Modification on Pyrrolidine Nitrogen (R2) | Target | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Parent | H | Ethyl | - | - |

| 1a | Benzoyl | Ethyl | Receptor A | 150 |

| 1b | 4-Chlorobenzoyl | Ethyl | Receptor A | 75 |

| 1c | 4-Methoxybenzoyl | Ethyl | Receptor A | 250 |

| 1d | Benzenesulfonyl | Ethyl | Receptor A | 500 |

| 2a | Benzoyl | Propyl | Receptor A | 180 |

| 2b | Benzoyl | Isopropyl | Receptor A | 300 |

Correlating Structural Features with Biological Readouts

The data generated from activity profiling is crucial for establishing Structure-Activity Relationships (SAR). dtu.dk SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. dtu.dk For derivatives of this compound, several key structural aspects are typically analyzed.

For example, in a series of benzamide derivatives, the nature and position of substituents on the aromatic ring can dramatically influence potency. An electron-withdrawing group like chlorine at the 4-position might enhance activity, while an electron-donating group like methoxy (B1213986) might decrease it, as illustrated in the hypothetical data in Table 1. This suggests that electronic properties and potential interactions, such as halogen bonding, could be important for binding to the target.

Similarly, the nature of the linkage to the primary amine is critical. The difference in activity between an amide and a sulfonamide derivative (e.g., compound 1a vs. 1d in Table 1) highlights the importance of the geometry and hydrogen-bonding capacity of this linker region.

Furthermore, modifications to the N-ethyl group on the pyrrolidine ring can probe the steric and electronic requirements of the binding pocket. As suggested by the illustrative data for compounds 2a and 2b, even small changes in the alkyl substituent can impact activity, indicating a defined space for this part of the molecule within the target's binding site. Studies on related conformationally restricted pyrrolidine derivatives have shown that steric factors and the orientation of nitrogen lone pairs play a significant role in receptor binding. nih.gov

The following table provides an illustrative correlation of structural features with biological readouts for the hypothetical derivatives from Table 1.

Table 2: Illustrative Correlation of Structural Features with Biological Readouts

| Structural Feature | Observation from Illustrative Data | Implied Relationship with Activity |

|---|---|---|

| Aromatic Substitution | 4-Chloro > Unsubstituted > 4-Methoxy | Electron-withdrawing groups in the para position enhance activity, suggesting a role for electronic interactions or specific contacts in the binding pocket. |

| Linker Type | Amide > Sulfonamide | The geometry and hydrogen bonding capabilities of the amide linkage are preferred over those of the sulfonamide for this hypothetical target. |

| Pyrrolidine N-Alkyl Group | Ethyl > Propyl > Isopropyl | A smaller, linear alkyl group is favored, indicating a sterically constrained region in the binding site adjacent to the pyrrolidine nitrogen. |

Utility in Fragment-Based Drug Discovery (FBDD) and Combinatorial Chemistry Approaches

This compound and similar small, functionalized heterocyclic scaffolds are valuable tools in modern drug discovery strategies like Fragment-Based Drug Discovery (FBDD) and combinatorial chemistry.

In FBDD, small molecular fragments (typically with a molecular weight < 300 Da) are screened for weak binding to a biological target. stanford.edu The this compound scaffold itself, or simple derivatives, can serve as such fragments. The "rule of three" provides general guidelines for the properties of fragments, and this scaffold fits well within these parameters. stanford.edu Once a fragment hit is identified, its binding mode is often characterized using biophysical techniques like X-ray crystallography or NMR. This structural information then guides the "growing" or "linking" of the fragment into a more potent lead compound. The primary amine and the pyrrolidine ring of this compound provide clear vectors for such elaboration.

Combinatorial chemistry enables the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. amazonaws.com The this compound scaffold is well-suited for the creation of "scaffold-based libraries," where a common core is decorated with a variety of building blocks. nih.gov Using techniques like split-and-pool synthesis on a solid support, it is possible to generate a vast number of derivatives by reacting the primary amine with a diverse set of carboxylic acids or sulfonyl chlorides. americanpeptidesociety.org This approach allows for a broad exploration of the SAR around the pyrrolidine scaffold in a time- and resource-efficient manner. The synthesis of libraries of highly functionalized pyrrolidines has been demonstrated to be a successful strategy for identifying potent enzyme inhibitors.

Emerging Research Frontiers and Future Directions for R 2 1 Ethylpyrrolidin 2 Yl Ethanamine

Integration with Artificial Intelligence and Machine Learning in De Novo Drug Design and Scaffold Exploration

Generative AI models are now capable of designing novel molecules from the ground up that are optimized for multiple physicochemical properties, such as binding affinity and synthetic accessibility. arxiv.org These models can be trained on libraries of known active compounds to generate new molecules with specific desired characteristics. nih.gov For instance, a target-specific deep learning model can be developed through transfer learning from known ligands for a particular biological target, such as the cannabinoid receptor 2 (CB2). nih.gov This allows for the generation of unique, scaffold-focused chemical libraries with a higher probability of biological activity. nih.gov The use of AI can accelerate the entire drug discovery pipeline, from hit identification and lead optimization to predicting pharmacokinetic properties, potentially reducing the time and cost of developing new medicines by years. mdpi.com

Table 1: Applications of AI/ML in Drug Design Relevant to Chiral Scaffolds

| AI/ML Technique | Application in Drug Discovery | Relevance to (R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine | Reference |

|---|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of molecules with optimized potency and selectivity by generating novel structures. | Can generate novel derivatives of the ethylpyrrolidine scaffold tailored for specific biological targets. | mdpi.com |

| Deep Neural Networks (DNNs) | Predicting bioactivity, ADME (Absorption, Distribution, Metabolism, Excretion) properties, and toxicity. | Enables rapid virtual screening and property prediction for new analogues, prioritizing candidates for synthesis. | mdpi.com |

| Transfer Learning Models | Training models on known ligands to create target-specific generative models for focused libraries. | Could be used to build a model specific to a target class where pyrrolidine (B122466) scaffolds are known to be active. | nih.gov |

| Multi-Objective Optimization | Simultaneously optimizing multiple parameters like binding affinity, synthetic accessibility, and drug-likeness. | Guides the design process to create not just potent but also synthetically feasible and drug-like molecules. | arxiv.org |

Potential as a Precursor for Advanced Materials and Catalysts in Sustainable Chemistry

The principles of sustainable or "green" chemistry focus on developing chemical processes that are environmentally benign and efficient. doi.org Chiral amines and their derivatives, including the pyrrolidine scaffold found in this compound, are pivotal in this field, particularly as precursors for highly selective catalysts. rsc.org The pyrrolidine ring is a fundamental component of many organocatalysts used in asymmetric synthesis, which allows for the creation of chiral molecules with high enantiomeric purity, a critical requirement in the pharmaceutical industry. nih.gov

Recent research has highlighted the use of supported platinum catalysts for the reductive amination of levulinic acid, a biomass-derived platform chemical, to produce N-alkyl-5-methyl-2-pyrrolidones. researchgate.net This process represents a sustainable route to valuable chemicals from renewable feedstocks. researchgate.net Catalytic systems incorporating pyrrolidine-based structures can offer high efficiency and selectivity under mild, solvent-free conditions. researchgate.net The development of reusable heterogeneous catalysts is a key goal in sustainable chemistry, and pyrrolidine derivatives can be immobilized on solid supports to create such systems. researchgate.net These catalysts are crucial for a variety of transformations, including the synthesis of ethylenediamine, another vital chemical intermediate, through greener amination routes from ethylene (B1197577) glycol. doi.org

Table 2: Pyrrolidine-Based Catalysts in Sustainable Chemical Transformations

| Catalyst Type | Reaction Catalyzed | Significance in Sustainable Chemistry | Reference |

|---|---|---|---|

| Prolinol-derived Organocatalysts | Asymmetric Aldol (B89426) and Michael Additions | Enables metal-free, highly stereoselective C-C bond formation, reducing toxic waste. | mdpi.com |

| Supported Platinum-Molybdenum Catalysts | Reductive Amination of Levulinic Acid | Converts biomass-derived platform chemicals into valuable pyrrolidones under solvent-free conditions. | researchgate.net |

| Chiral Pyrrolidine Ligands for Transition Metals | Asymmetric Hydrogenation | Creates highly enantiopure products with high atom economy, minimizing byproducts. | nih.gov |

| Heterogeneous Catalysts for Amination | Synthesis of Ethylenediamine from Ethylene Glycol | Provides a cleaner, more environmentally friendly alternative to traditional industrial processes. | doi.org |

Innovative Methodologies for Chiral Amine Synthesis and Stereocontrol

The synthesis of optically pure chiral amines is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals and natural products. rsc.orgresearchgate.net The development of innovative, efficient, and stereoselective methods for preparing compounds like this compound is an active area of research. Stereocontrol—the ability to selectively form one stereoisomer over others—is paramount. rsc.org

Several advanced strategies are employed to achieve this. Asymmetric hydrogenation of imines, enamines, and N-heteroaromatic compounds using chiral transition-metal catalysts is a powerful and direct approach. nih.govacs.org Another widely used method is asymmetric reductive amination, where a carbonyl compound is converted to a chiral amine in a one-pot reaction using a chiral catalyst. researchgate.netresearchgate.net Furthermore, biocatalysis, utilizing enzymes like amine transaminases (ATAs) and imine reductases (IREDs), has emerged as a highly efficient and environmentally friendly route to chiral amines, often achieving near-perfect enantioselectivity (>99% ee) under mild conditions. researchgate.netacs.org For the synthesis of the pyrrolidine ring itself, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method that can generate multiple stereocenters with high control. rsc.orgacs.org

Table 3: Comparison of Modern Synthetic Methodologies for Chiral Amines & Pyrrolidines